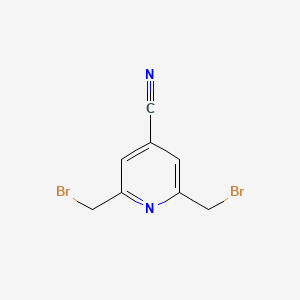

2,6-Bis(bromomethyl)-4-cyanopyridine

Description

Significance as a Versatile Organic Building Block

Organic building blocks are foundational molecules used for the modular, bottom-up assembly of more complex structures. sigmaaldrich.com 2,6-Bis(bromomethyl)-4-cyanopyridine exemplifies a versatile building block due to its distinct reactive sites. The two bromomethyl (-CH₂Br) groups are highly susceptible to nucleophilic substitution reactions, as the bromide ion is an excellent leaving group. This allows for the facile introduction of a wide variety of functionalities, including amines, thiols, alcohols, and carbanions, effectively serving as a scaffold to which other molecular fragments can be attached.

The pyridine (B92270) core imparts a rigid, planar geometry to the molecule, which is crucial for controlling the spatial arrangement of the appended substituents. Furthermore, the 4-cyano (-CN) group is a strong electron-withdrawing group that modulates the electronic properties of the pyridine ring. The nitrile nitrogen can also act as a coordination site for metal ions or as a handle for further chemical transformations, adding another layer of versatility to this multifaceted compound. researchgate.net

Role in Contemporary Synthetic Methodologies

The unique reactivity of this compound has been harnessed in several contemporary synthetic strategies to create high-value molecules. Its primary role is as a precursor for constructing larger, intricate molecular architectures.

One of the most significant applications is in the synthesis of macrocycles and cyclophanes. beilstein-journals.orgnih.gov The two bromomethyl "arms" can react with a single difunctional nucleophile or two separate nucleophiles to form large ring structures. This methodology is central to creating host molecules for "host-guest" chemistry, where the cyclophane cavity can bind to specific ions or small molecules. beilstein-journals.org

Furthermore, this compound is an important precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a critical class of ligands in organometallic chemistry, prized for their ability to form highly stable and catalytically active metal complexes. The synthesis often involves the reaction of the bis(bromomethyl)pyridine derivative with primary amines or imidazoles to form the corresponding imidazolium or related azolium salts, which are the direct precursors to the NHC. beilstein-journals.orgmdpi.com

Impact across Materials Science, Medicinal Chemistry, and Supramolecular Chemistry

The applications of this compound and its derivatives span multiple fields, underscoring its importance in advanced chemical research.

Materials Science: In materials science, the pyridine and cyanopyridine moieties are excellent ligands for coordinating with metal ions. researchgate.netresearchgate.net This property is exploited in the design of coordination polymers and metal-organic frameworks (MOFs). The ability of 4-cyanopyridine (B195900) to act as a linear, bidentate bridging ligand allows for the construction of extended, porous networks. researchgate.net By using this compound as a starting point, researchers can synthesize more complex, functionalized ligands to build bespoke MOFs with tailored properties for applications such as gas storage, separation, and catalysis.

Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery, appearing in thousands of biologically active compounds. researchgate.netnih.gov Cyanopyridine derivatives, in particular, have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's activities. nih.govnih.gov this compound serves as a key intermediate, enabling medicinal chemists to synthesize libraries of complex pyridine-based molecules for biological screening. nbinno.com The two reactive arms allow for the systematic variation of substituents to optimize drug potency, selectivity, and pharmacokinetic properties. researchgate.net

Supramolecular Chemistry: This field is arguably where this compound and its non-cyanated parent compound have had the most significant impact. Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. The compound is an ideal building block for creating macrocyclic hosts and complex ligands. rsc.org The defined geometry of the pyridine ring combined with the conformational flexibility of the side arms allows for the pre-organization required to form stable complexes with metal ions or to construct cavities for molecular recognition. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family, which can be derived from this type of precursor, is widely recognized for its versatile coordination abilities and applications in spin crossover materials and luminescent devices. researchgate.netmdpi.com

Research Applications Summary

| Field | Role of this compound | Key Structural Features Utilized | Resulting Products/Applications |

| Supramolecular Chemistry | Precursor for macrocyclic hosts | Two reactive bromomethyl groups for cyclization; rigid pyridine scaffold | Cyclophanes for host-guest chemistry; complex polydentate ligands for metal complexes. beilstein-journals.org |

| Medicinal Chemistry | Versatile scaffold for drug discovery | Pyridine core as a bioactive pharmacophore; reactive arms for attaching diverse functional groups | Libraries of novel compounds for screening as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov |

| Materials Science | Building block for functional ligands | Pyridine and cyano nitrogen atoms for metal coordination | Coordination polymers and Metal-Organic Frameworks (MOFs) for catalysis and gas storage. researchgate.net |

| Catalysis | Precursor for advanced ligands | Bis(bromomethyl) groups for reaction with amines/imidazoles | N-Heterocyclic Carbene (NHC) precursors for use in organometallic catalysis. researchgate.netbeilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(bromomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c9-3-7-1-6(5-11)2-8(4-10)12-7/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREANIHWLPYPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)CBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447808 | |

| Record name | 2,6-Bis(bromomethyl)-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611233-77-3 | |

| Record name | 2,6-Bis(bromomethyl)-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Innovations for 2,6 Bis Bromomethyl 4 Cyanopyridine

Precursor Compounds and Starting Materials in Advanced Synthesis

The primary and most direct precursor for the final bromination step is 2,6-dimethyl-4-cyanopyridine . The synthesis of this key intermediate can be approached from several starting materials. A common strategy involves the modification of commercially available lutidines. For instance, the synthesis can begin with 2,6-dimethylpyridine (B142122) (2,6-lutidine), which undergoes functionalization at the 4-position.

Another well-established route to substituted pyridines begins with pyridine-2,6-dicarboxylic acid . This compound can be converted to its diethyl ester, diethyl pyridine-2,6-dicarboxylate, which is then reduced to form pyridine-2,6-dimethanol. rsc.org While this diol is a precursor for an alternative synthesis of the non-cyanated analogue, 2,6-bis(bromomethyl)pyridine (B1268884) rsc.org, similar pyridine (B92270) dicarboxylic acids with a 4-cyano group could serve as starting points. Additionally, 1-pyridinio-4-pyridone cations have been shown to react with cyanide ions to regioselectively produce 4-cyanopyridines, representing another potential pathway to the core structure. rsc.org The industrial synthesis of 4-cyanopyridine (B195900) is often achieved through the vapor-phase ammoxidation of 4-methylpyridine, a process that reacts the methylpyridine with ammonia (B1221849) and air over a catalyst. google.com This highlights the importance of substituted methylpyridines as fundamental building blocks.

Detailed Synthetic Pathways

The transformation of precursor compounds into 2,6-Bis(bromomethyl)-4-cyanopyridine involves distinct, specialized chemical reactions. Key pathways include palladium-catalyzed cross-coupling reactions to build the cyanopyridine scaffold and radical-initiated reactions to install the bromomethyl functional groups.

The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of complex heterocyclic molecules like substituted pyridines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org It is noted for its high yields, mild reaction conditions, and excellent tolerance of various functional groups, including the cyano group. orgsyn.org

In a hypothetical synthesis of the 2,6-dimethyl-4-cyanopyridine precursor, a Negishi coupling strategy could be employed. One possible route would involve the reaction of a di-substituted pyridine, such as 2,6-dimethyl-4-halopyridine (where the halide is Cl, Br, or I), with a zinc cyanide reagent in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). Alternatively, a 2,6-dihalo-4-cyanopyridine could be coupled with an organozinc reagent like methylzinc chloride to install the two methyl groups. The Negishi reaction allows for the selective formation of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds, making it highly adaptable for building the required pyridine core. wikipedia.org

The conversion of the methyl groups of 2,6-dimethyl-4-cyanopyridine to bromomethyl groups is most effectively achieved through a free-radical bromination reaction. sci-hub.se The premier method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl4). daneshyari.commasterorganicchemistry.com The reaction is initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. daneshyari.combyjus.com

NBS is the reagent of choice because it provides a low, constant concentration of elemental bromine (Br2) throughout the reaction. libretexts.org This condition favors the desired radical substitution at the benzylic positions (the methyl groups attached to the pyridine ring) while suppressing competitive electrophilic addition reactions. masterorganicchemistry.comlibretexts.org The reactivity of methyl groups on a pyridine ring towards NBS bromination follows the order 4-methyl > 2-methyl > 3-methyl, making the 2- and 6-positions on the cyanopyridine precursor highly susceptible to this reaction. daneshyari.com

Achieving a high yield of the desired 2,6-bis(bromomethyl) product while minimizing side products, such as the mono-brominated intermediate or over-brominated species, requires careful optimization of reaction conditions. sci-hub.se

Key parameters for optimization include:

Brominating Agent and Stoichiometry : While NBS is standard, other reagents can offer advantages. A patent reported that using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in place of NBS could achieve yields of over 90% for the dibromination of 2,6-lutidine. google.com Precise control over the molar equivalents of the brominating agent is crucial to ensure both methyl groups react without forming unwanted tribromomethyl byproducts. sci-hub.segoogle.com

Solvent : Due to the toxicity of carbon tetrachloride, safer alternative solvents have been explored. Dichloromethane and benzene (B151609) have been used successfully for the free-radical bromination of pyridine derivatives. sci-hub.se

Initiator : The choice and concentration of the radical initiator (e.g., AIBN, BPO) affect the rate of reaction.

Temperature and Reaction Time : The reaction is typically run at the reflux temperature of the solvent (e.g., 80 °C for CCl4) for several hours to ensure completion. google.com

The following table summarizes findings from various studies on the bromination of lutidine derivatives.

| Starting Material | Brominating Agent | Initiator | Solvent | Time (h) | Yield of Dibromo Product | Reference |

| 2,6-Lutidine | DBDMH (2.0 eq) | AIBN | CCl4 | 12 | 91% | google.com |

| 2,6-Lutidine | DBDMH (2.0 eq) | AIBN | CCl4 | 1 | 41% | google.com |

While radical-initiated bromination is a dominant strategy, an alternative pathway exists for synthesizing bis(bromomethyl)pyridines. This route avoids the direct bromination of methyl groups and instead relies on the conversion of alcohol functionalities.

Radical Bromination Route : This is a direct, one-step conversion of the methyl groups on a pre-formed 2,6-dimethyl-4-cyanopyridine core.

Advantages : Utilizes a readily available precursor; the reaction is well-established. sci-hub.se

Disadvantages : Can produce a mixture of mono- and di-brominated products, complicating purification; uses hazardous reagents like CCl4 and radical initiators. sci-hub.se

Deoxybromination of Diol Route : This method starts with a precursor like pyridine-2,6-dimethanol. This diol is then treated with a strong brominating agent, such as concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr3), to substitute the hydroxyl groups with bromine. rsc.orgchemicalbook.com A synthesis of 2,6-bis(bromomethyl)pyridine from pyridine-2,6-dimethanol using 48% HBr at 125 °C resulted in a 43% yield. rsc.org

Advantages : The reaction is often clean and does not typically suffer from under- or over-bromination.

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound via the radical-initiated bromination of 2,6-dimethyl-4-cyanopyridine proceeds through a well-understood free-radical chain mechanism. byjus.commasterorganicchemistry.com This mechanism is divided into three distinct stages: initiation, propagation, and termination. chemistryscore.com

Initiation : The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or exposure to UV light. This generates two initial radicals. These radicals are not directly involved in bromination but serve to start the chain by creating the first bromine radical from the trace amount of Br2 present. Br₂ --(heat/light)--> 2 Br• chemistryscore.com

Propagation : This is a two-step cycle that repeats many times, forming the bulk of the product. byjus.com

Step 2a (Hydrogen Abstraction) : A bromine radical (Br•) abstracts a hydrogen atom from one of the benzylic methyl groups on the pyridine ring. This step is favorable because it forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com

Step 2b (Bromine Abstraction) : The newly formed benzylic radical reacts with a molecule of elemental bromine (Br₂), abstracting a bromine atom to form the bromomethyl product and a new bromine radical (Br•). youtube.com This new bromine radical can then participate in another hydrogen abstraction (Step 2a), thus propagating the chain.

Crucially, the Br₂ consumed in Step 2b is continuously regenerated by the reaction of HBr (from Step 2a) with the NBS reservoir. libretexts.orgyoutube.com This keeps the concentration of Br₂ low and constant, which is key to the selectivity of the reaction.

Termination : The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical and a benzylic radical combining. byjus.comchemistryscore.com

This mechanistic pathway is repeated for the second methyl group to yield the final this compound product.

Chemical Reactivity and Mechanistic Pathways of 2,6 Bis Bromomethyl 4 Cyanopyridine

Electrophilic Reactivity of Bromomethyl Moieties

The primary sites for chemical transformation in 2,6-Bis(bromomethyl)-4-cyanopyridine are the two bromomethyl groups attached to the pyridine (B92270) ring. These groups behave as potent electrophiles, readily participating in reactions with a variety of nucleophiles. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electron-deficient and susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of substitution reactions.

The bromomethyl groups undergo nucleophilic substitution reactions, typically via an SN2 mechanism, with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of various functional groups, making the compound a valuable building block in organic synthesis.

Amines: Primary and secondary amines react readily to displace the bromide ions, forming new carbon-nitrogen bonds. These reactions are fundamental for constructing larger molecules containing pyridine moieties, including ligands for coordination chemistry and precursors for biologically active compounds.

Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers. This reaction is utilized in the synthesis of sulfur-containing macrocycles and other complex architectures.

Alkoxides: Alkoxides react to form ethers, providing a route to introduce alkoxy functionalities onto the pyridine scaffold.

Azides: The substitution of bromide with an azide (B81097) ion (from sodium azide, for instance) is a key step in synthesizing nitrogen-rich compounds. The resulting azides can then undergo further transformations, such as "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create triazole-containing structures. nih.gov

The bifunctional nature of the molecule, with two reactive sites, allows for the synthesis of symmetrical derivatives by reaction with two equivalents of a nucleophile.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Class |

| Amine | Pyridine | Pyridinium salt | Cationic amphiphiles nih.gov |

| Azide | Sodium Azide | Azide | Azide-functionalized pyridine |

| Thiol | Thiophenol | Thioether | Aryl-alkyl thioether |

| Alkoxide | Sodium Ethoxide | Ether | Alkoxy-substituted pyridine |

The presence of two reactive bromomethyl groups on the same pyridine ring makes this compound an ideal precursor for the synthesis of macrocycles and other heterocyclic systems. nih.gov By reacting it with dinucleophiles, intramolecular cyclization can be achieved, leading to the formation of new rings incorporating the pyridine unit.

This strategy is widely employed to create:

Macrocyclic ligands: Reaction with diamines or dithiols can produce large ring structures capable of coordinating with metal ions. The pyridine nitrogen atom can also participate in this coordination. nih.gov

Cyclophanes: These are molecules containing a bridged aromatic ring. The bromomethyl groups can serve as the connection points for the bridge.

Fused heterocycles: Intramolecular reactions can lead to the formation of smaller rings fused to the pyridine core. For example, derivatives have been used to synthesize pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net

Influence of the Cyano Group on Pyridine Ring Reactivity

The cyano (-C≡N) group at the 4-position of the pyridine ring has a profound electronic influence on the entire molecule.

The cyano group is a strong electron-withdrawing group, acting through both inductive and resonance effects. This effect, combined with the inherent electron-deficient nature of the pyridine ring (due to the electronegative nitrogen atom), significantly reduces the electron density of the aromatic system. mdpi.com This enhanced electrophilicity makes the pyridine ring itself susceptible to attack by strong nucleophiles, although the bromomethyl groups are typically more reactive. The displacement of the cyano group by a potent nucleophile is a possible, though less common, reaction pathway. scribd.com

Kinetic and Thermodynamic Considerations in Reactivity Studies

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetics: Nucleophilic substitution reactions at the bromomethyl positions are generally bimolecular (SN2). The reaction rate is dependent on the concentration of both the pyridine substrate and the nucleophile. Steric hindrance around the electrophilic carbon can slow the reaction, but the primary methylene carbons of the bromomethyl groups are relatively unhindered. The nature of the solvent is also critical; polar aprotic solvents (e.g., acetone, DMF) are typically used to solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive, thus accelerating SN2 reactions.

Advanced Applications in Organic Synthesis

Construction of Complex Organic Architectures

The bifunctional nature of 2,6-Bis(bromomethyl)-4-cyanopyridine, with its two reactive bromomethyl arms, makes it an ideal precursor for the synthesis of complex organic architectures. These reactive sites readily undergo nucleophilic substitution reactions with a variety of nucleophiles, enabling the construction of larger, more elaborate molecular frameworks. The presence of the electron-withdrawing cyano group at the 4-position of the pyridine (B92270) ring further influences the reactivity of the bromomethyl groups and the electronic properties of the resulting molecules. This has been exploited in the creation of novel ligands and materials with specific electronic and structural properties.

Precursor for Pyridine-Pyrazole Derivatives

While direct synthesis of pyridine-pyrazole derivatives from this compound is not extensively documented in readily available literature, the analogous compound, 2,6-bis(bromomethyl)pyridine (B1268884), serves as a known precursor for such structures. For instance, the reaction of 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole (B73989) is utilized to prepare 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. This suggests a viable synthetic pathway where the bromomethyl groups of the 4-cyano analogue could react with pyrazole (B372694) derivatives to yield novel pyridine-pyrazole compounds. The introduction of the cyano group would offer further opportunities for functionalization or modulation of the electronic properties of the final molecule.

Synthesis of Macrocyclic Ligands and Macrocycles

One of the most significant applications of this compound is in the synthesis of macrocyclic compounds. The precisely positioned reactive arms facilitate cyclization reactions with various linkers to form macrocycles of different sizes and functionalities.

Tetra-aza Macrocycles and Pyridinophanes

A key application of this compound is in the synthesis of tetra-aza macrocycles, specifically 12-membered pyridinophanes. These structures are created through a cyclization reaction with a protected diethylenetriamine. The electron-withdrawing cyano group on the pyridine ring plays a crucial role in these syntheses. The preparation of the this compound precursor itself starts from 4-bromo-2,6-dimethyl lutidine, which is converted to 4-cyano-2,6-dimethyl lutidine via a Negishi coupling reaction with zinc cyanide. nih.gov

| Starting Material | Reagents | Product | Yield |

| 4-bromo-2,6-dimethyl lutidine | Zinc cyanide, Pd(PPh₃)₄ | 4-cyano-2,6-dimethyl lutidine | 76% |

| 4-cyano-2,6-dimethyl lutidine | N-Bromosuccinimide | This compound | - |

| This compound | Protected diethylenetriamine | 12-membered tetra-aza macrocycle | - |

Selenoether Macrocycles

The versatility of 2,6-bis(bromomethyl)pyridine derivatives extends to the synthesis of selenoether macrocycles. While specific examples utilizing the 4-cyano derivative are not prevalent, the general synthetic strategy involves the reaction of the bis(bromomethyl)pyridine with a diselenol or a protected selenol precursor in the presence of a base. This Williamson ether-like reaction results in the formation of macrocycles containing selenium atoms within the ring. These selenoether macrocycles are of interest for their coordination chemistry with various metal ions.

Crown Ether Analogues

Analogous to the synthesis of other macrocycles, this compound can be employed in the synthesis of crown ether analogues. By reacting it with polyethylene (B3416737) glycol derivatives or other diol linkers under appropriate conditions, pyridino-crown ethers can be formed. The pyridine nitrogen and the cyano group would be incorporated into the macrocyclic framework, influencing its ion-binding properties and solubility.

Development of Pyridyl-Terpyridyl Ligands for Metallamacrocycle Formation

While direct synthesis from this compound is not explicitly detailed, the formation of pyridyl-terpyridyl ligands is a crucial step in the construction of metallamacrocycles. These ligands, often formed through multi-step syntheses, can then be complexed with metal ions to create large, well-defined cyclic structures. The general principle involves connecting pyridyl units to a central terpyridine core. The resulting ligands possess multiple coordination sites that can bind to metal centers, leading to the self-assembly of complex metallamacrocyclic architectures. The functional groups on the pyridine units, such as a cyano group, can be used to tune the electronic properties and solubility of the final metallamacrocycle.

Derivatization Strategies via Post-Synthetic Modification

The strategic positioning of reactive functionalities on the this compound scaffold allows for a variety of post-synthetic modifications. The two bromomethyl groups at the 2 and 6 positions serve as highly reactive sites for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. The 4-cyano group can also be engaged in further chemical transformations, adding to the versatility of this compound as a building block in organic synthesis.

The primary derivatization strategy revolves around the nucleophilic displacement of the bromide ions from the benzylic positions. This allows for the formation of new carbon-heteroatom bonds, leading to a diverse range of functionalized pyridine derivatives.

One of the most explored avenues for the derivatization of analogous bis(bromomethyl)pyridine scaffolds is through reactions with amine and thiol nucleophiles. These reactions are typically efficient and lead to the formation of stable C-N and C-S bonds, respectively. Such transformations are instrumental in the synthesis of macrocyclic structures, where the pyridine unit acts as a rigid core. While specific studies on this compound are limited in publicly available literature, the reactivity pattern can be inferred from related compounds.

For instance, the reaction with primary or secondary amines would yield the corresponding 2,6-bis(aminomethyl)-4-cyanopyridine derivatives. The choice of the amine dictates the properties of the resulting molecule. The use of diamines can lead to the formation of macrocyclic compounds, which are of significant interest in supramolecular chemistry and materials science.

Similarly, reactions with thiols or dithiols can be employed to synthesize 2,6-bis(thiomethyl)-4-cyanopyridine derivatives and their corresponding macrocycles. The soft nature of sulfur makes thiols excellent nucleophiles for reaction at the soft electrophilic benzylic carbons of the bromomethyl groups.

The following table summarizes potential derivatization reactions based on the known reactivity of similar compounds:

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Primary Amine | Ethylamine | 2,6-Bis(ethylaminomethyl)-4-cyanopyridine | Ligand Synthesis |

| Secondary Amine | Diethylamine | 2,6-Bis(diethylaminomethyl)-4-cyanopyridine | Intermediate for further functionalization |

| Diamine | Ethylenediamine | Macrocyclic Pyridinophane | Host-Guest Chemistry |

| Thiol | Ethanethiol | 2,6-Bis(ethylthiomethyl)-4-cyanopyridine | Precursor for sulfur-containing heterocycles |

| Dithiol | 1,2-Ethanedithiol | Macrocyclic Thiaphanes | Coordination Chemistry |

| Azide (B81097) | Sodium Azide | 2,6-Bis(azidomethyl)-4-cyanopyridine | Click Chemistry Precursor |

It is important to note that the reaction conditions, such as solvent, temperature, and the presence of a base, would need to be optimized for each specific transformation to achieve high yields and selectivity. The electron-withdrawing nature of the 4-cyano group may influence the reactivity of the bromomethyl groups, potentially enhancing their susceptibility to nucleophilic attack.

Further derivatization can also involve the transformation of the cyano group itself. For example, the nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the molecular diversity accessible from this versatile scaffold.

Contributions to Materials Science and Functional Materials

Polymer and Dendrimer Synthesis

The bifunctional nature of 2,6-Bis(bromomethyl)-4-cyanopyridine suggests its potential as a monomer or initiator in polymerization reactions and as a core or branching unit in dendritic structures.

Coordination Polymers for Novel Materials

Coordination polymers are formed by the self-assembly of metal ions with organic ligands. While cyanopyridine derivatives are widely used as ligands in the formation of coordination polymers due to the coordinating ability of both the pyridine (B92270) and cyano nitrogen atoms, no specific studies detailing the synthesis or characterization of coordination polymers using this compound as a primary ligand were identified. The high reactivity of the bromomethyl groups would likely require modification or protection before its use as a bridging ligand in typical coordination polymer synthesis.

Metallopolymers and Block Copolymers

Metallopolymers incorporate metal atoms into the polymer backbone or as pendant groups. The pyridine and cyano moieties of this compound could serve as metal-binding sites. Furthermore, the bromomethyl groups could potentially initiate atom transfer radical polymerization (ATRP) to form block copolymers. However, a review of available research did not uncover any specific instances of this compound being utilized in the synthesis of metallopolymers or as an initiator for block copolymerization.

Dendritic Networks and Their Architectures

Dendrimers are highly branched, well-defined macromolecules. A molecule with a central core and at least two reactive sites can be used for the divergent synthesis of dendrimers. While the structure of this compound makes it a theoretical candidate for a generation 0 core in dendrimer synthesis, no published research was found that demonstrates its use in creating dendritic networks or describes the resulting architectures.

Fabrication of Fluorescent Chemosensors for Analytical Applications

Pyridine derivatives are frequently incorporated into fluorescent chemosensors due to their ability to coordinate with metal ions, which can lead to changes in their photophysical properties.

Design Principles for Selective Metal Ion Detection (e.g., Silver Ions)

The design of a fluorescent chemosensor typically involves a fluorophore linked to a receptor site that selectively binds to a target analyte, such as a silver ion (Ag+). The pyridine and cyano groups of the target compound could act as a binding site for metal ions. However, no literature was found that specifically discusses the design, synthesis, or application of a fluorescent chemosensor for silver ions based on the this compound scaffold. Research on fluorescent sensors for silver ions tends to utilize other pyridine-based structures, often with different chelating groups.

Photophysical Properties and Sensing Mechanisms

The sensing mechanism of a fluorescent chemosensor is dependent on the interaction between the sensor molecule and the analyte, which can lead to fluorescence quenching or enhancement. The photophysical properties, such as absorption and emission wavelengths and quantum yield, are critical for sensor performance. Without specific examples of chemosensors derived from this compound, data on their photophysical properties and sensing mechanisms for silver ions are not available.

Applications in Ultrathin and Transparent UV-Shielding Films

Currently, there is a lack of specific research data and scientific literature detailing the application of this compound in the development of ultrathin and transparent UV-shielding films. While the development of such films is an active area of materials science, with various compounds being explored for their UV-absorbing properties, specific studies focusing on the incorporation of this compound for this purpose are not presently available in the public domain. The potential of this compound in UV-shielding applications would depend on its molar absorptivity in the UVA and UVB regions, its compatibility with polymer matrices, and its long-term photostability. Future research would be necessary to determine its efficacy and suitability for creating transparent materials that can effectively block harmful ultraviolet radiation.

Modulation of Electronic and Optical Properties in Polymeric Materials

Information regarding the specific use of this compound to modulate the electronic and optical properties of polymeric materials is not readily found in existing scientific literature. The introduction of specific functional groups into a polymer backbone is a common strategy to alter its properties. The cyanopyridine moiety in this compound suggests it could act as an electron-withdrawing group, which might influence the electronic band gap, conductivity, and photoluminescent behavior of a resulting copolymer. The bis(bromomethyl) functional groups provide reactive sites for polymerization, allowing for its incorporation into various polymer architectures. However, without dedicated studies and experimental data, any discussion on its precise effects on the electronic and optical properties of specific polymers remains speculative. Detailed research, including the synthesis and characterization of polymers containing this monomer, would be required to elucidate its role in modulating these key material characteristics.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Synthesis Utilizing 2,6-Bis(bromomethyl)-4-cyanopyridine Scaffolds

The primary synthetic utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the benzylic carbon atoms. This allows for the covalent attachment of various nitrogen- and oxygen-based heterocycles, leading to the formation of ligands with predefined coordination pockets.

A prominent class of ligands synthesized from this scaffold features the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif. rsc.orgrsc.org These ligands are prized for their strong, terdentate N,N,N-coordination to metal ions, analogous to the well-known 2,2':6',2''-terpyridine system. dntb.gov.ua The synthesis is efficiently achieved through a one-pot "click" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org

The general synthetic route involves two main steps:

Diazide Formation: this compound is first converted to the corresponding diazide intermediate, 2,6-bis(azidomethyl)-4-cyanopyridine, by reaction with sodium azide (B81097).

Cycloaddition: The resulting diazide is then reacted in situ with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst. This cycloaddition step forms the two 1,2,3-triazole rings, yielding the final btp ligand.

This modular approach allows for the introduction of a wide variety of functional groups (R) onto the triazole rings by simply changing the alkyne reactant, enabling fine-tuning of the ligand's steric and electronic properties. rsc.orgrsc.org The resulting btp ligands are highly versatile building blocks for creating complex coordination compounds and supramolecular assemblies. dntb.gov.ua

The this compound scaffold is also suitable for synthesizing ligands incorporating quinoxaline (B1680401) and benzotriazole (B28993) moieties.

Quinoxaline Ligands: Quinoxaline-based ligands can be prepared by the condensation reaction of an o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govipp.pt A synthetic strategy analogous to that used for bis-quinoxalinyl pyridine (B92270) derivatives can be employed. nih.gov This involves reacting this compound with a substituted o-phenylenediamine. The reaction proceeds via nucleophilic attack of the diamine on the bromomethyl groups, followed by cyclization and oxidation to form the quinoxaline rings fused to the central pyridine scaffold. This creates a polydentate ligand system capable of complexing metal ions.

Benzotriazole Ligands: Benzotriazole derivatives are known for their wide range of applications and their ability to act as ligands in coordination chemistry. researchgate.netgsconlinepress.comnih.govresearchgate.net Ligands incorporating benzotriazole units can be synthesized by reacting this compound with a pre-functionalized benzotriazole, such as 1H-benzotriazol-5-amine or 1H-benzotriazol-5-ol. The nucleophilic nitrogen or oxygen of the benzotriazole derivative displaces the bromide ions on the pyridine scaffold, forming a stable C-N or C-O bond and yielding a multidentate ligand.

Formation and Characterization of Metal Complexes

Ligands derived from this compound exhibit rich coordination chemistry with a variety of d-block (transition metals) and f-block (lanthanides) elements. The specific coordination behavior and the properties of the resulting complexes are dictated by the nature of the ligand, the metal ion, and the reaction conditions.

The polydentate nature of ligands derived from this scaffold, particularly the btp-type ligands, makes them excellent chelators for a range of transition metals. nih.govnih.gov The formation of these complexes is typically achieved by mixing the ligand and a corresponding metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent.

Research on related (1,2,3-triazol-4-yl)pyridine systems has demonstrated the formation of stable complexes with numerous transition metals. nih.gov For instance, ligands of this type readily form complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov Iron(II) complexes with related 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole ligands have been shown to exhibit interesting spin crossover phenomena. ncl.ac.uk The stoichiometry of the resulting complexes is often 1:2 (metal:ligand) for terdentate ligands, leading to octahedral geometries. nih.gov The cyano group on the pyridine ring can also participate in coordination, acting as a bridging ligand to form polynuclear structures or coordination polymers. rsc.org

| Metal Ion | Typical Ligand Type | Common Stoichiometry (Metal:Ligand) | Observed Geometry |

|---|---|---|---|

| Fe(II) | btp-type | 1:2 | Octahedral |

| Co(II) | btp-type | 1:2 | Octahedral |

| Ni(II) | btp-type | 1:2 | Octahedral |

| Cu(II) | btp-type | 1:1 or 1:2 | Square Planar / Distorted Octahedral |

| Zn(II) | btp-type | 1:2 | Octahedral |

| Cd(II) | btp-type | 1:2 | Octahedral |

| Ru(II) | btp-type | 1:2 | Octahedral |

| Mn(II) | btp-type | 1:2 | Octahedral |

Ligands derived from the this compound scaffold are effective "antennae" for sensitizing lanthanide ion luminescence. rsc.org Lanthanide ions themselves have very low absorption cross-sections, but when chelated by an organic ligand, the ligand can absorb UV light and efficiently transfer the energy to the metal center. rsc.orgrsc.org This process, known as the antenna effect, results in the characteristic, sharp, line-like emission from the f-f electronic transitions of the lanthanide ion. nih.gov

Complexes with trivalent lanthanide ions such as Europium(III) and Terbium(III) are of particular interest. Upon excitation of the ligand's π-π* transitions, Eu(III) complexes typically exhibit strong red luminescence, while Tb(III) complexes show bright green luminescence. mdpi.comresearchgate.net Samarium(III) complexes also display characteristic emission, typically in the orange-red region of the spectrum. mdpi.com The btp and related heterocyclic ligands are well-suited for this purpose due to their efficient energy transfer capabilities. rsc.org

| Lanthanide Ion | Typical Emission Color | Key Emission Transitions |

|---|---|---|

| Eu(III) | Red | 5D0 → 7FJ (J=0-4) |

| Tb(III) | Green | 5D4 → 7FJ (J=6-3) |

| Sm(III) | Orange-Red | 4G5/2 → 6HJ (J=5/2, 7/2, 9/2) |

| Dy(III) | Yellow/White | 4F9/2 → 6HJ (J=15/2, 13/2) |

For terdentate ligands like the btp derivatives, the most common coordination mode is a meridional (mer) arrangement, where the three coordinating nitrogen atoms from one ligand bind to the metal center in a single plane passing through the metal. When two such ligands coordinate to a metal ion, they typically occupy all six sites of an octahedron, resulting in a distorted octahedral geometry. nih.gov

In some cases, the ligands can act as bridging units, connecting multiple metal centers to form polynuclear complexes or extended coordination polymers. rsc.org The cyano group at the 4-position of the pyridine ring can remain uncoordinated or it can act as a donor, bridging between metal centers in a linear fashion. The flexibility of the methylene (B1212753) linkers between the pyridine and the appended heterocyclic rings allows the ligand to adapt to the preferred coordination geometry of different metal ions. researchgate.net The specific geometry—whether it is octahedral, tetrahedral, or square planar—depends on the coordination number and electronic configuration of the central metal ion. nih.govnih.gov

Self-Assembly of Supramolecular Architectures

The self-assembly of supramolecular structures using this compound as a ligand would be a promising area of investigation. The presence of two bromomethyl groups and a cyano-substituted pyridine ring offers multiple coordination sites and the potential for varied bonding interactions.

Metallamacrocycles and Their Structural Development

The flexible bis(bromomethyl) arms of the pyridine ligand are theoretically well-suited for the synthesis of metallamacrocycles. Reaction of this ligand with various metal precursors could potentially lead to the formation of discrete cyclic structures. The size and conformation of the resulting metallamacrocycles would be influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. Structural characterization, primarily through single-crystal X-ray diffraction, would be essential to elucidate the precise connectivity and three-dimensional arrangement of these assemblies.

One-Dimensional and Two-Dimensional Coordination Polymers

The ability of the this compound ligand to bridge multiple metal centers suggests its utility in the construction of coordination polymers. In one-dimensional (1D) polymers, the ligand could link metal ions in a linear or zigzag fashion. The formation of two-dimensional (2D) networks would require the ligand to connect metal centers in a planar or sheet-like arrangement. The cyano group could potentially participate in coordination or intermolecular interactions, further influencing the dimensionality and topology of the resulting polymer. The structural diversity of these polymers could be explored by varying the metal ion and the synthetic conditions.

Electrochemical Properties of Metal Complexes and Redox Behavior

The electrochemical properties of metal complexes derived from this compound would be of significant interest. The pyridine ring, being an electron-withdrawing group, and the cyano substituent would be expected to influence the redox potentials of the metal centers. Cyclic voltammetry and other electrochemical techniques could be employed to study the redox behavior of these complexes, identifying the nature of the redox processes (metal-centered vs. ligand-centered) and their reversibility. Understanding the electronic communication between the metal center and the ligand framework is key to designing materials with specific electrochemical functionalities.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

No specific DFT studies focused on the structural and electronic analysis of 2,6-Bis(bromomethyl)-4-cyanopyridine were found. While DFT calculations are a common method for optimizing molecular geometry and understanding electronic structure, published research with this data for the target molecule is not available. For the related compound, 2,6-Bis(bromomethyl)pyridine (B1268884), DFT calculations have been used to determine its optimized geometry, combining the B3LYP functional with a 6-311G(d,p) basis set.

Analysis of Electronic Structure through HOMO-LUMO Gaps

Specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant energy gap for this compound, is not available in the searched literature. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For the non-cyanated analogue, 2,6-Bis(bromomethyl)pyridine, a frontier orbital gap of 4.65 eV has been reported, indicating high polarization and reactivity. The electron-withdrawing cyano group in this compound would be expected to lower the LUMO energy, likely resulting in a different HOMO-LUMO gap and altered electronic properties.

Computational Prediction of Reactivity and Binding Properties

There are no available computational studies predicting the specific reactivity and binding properties of this compound. Such predictions are typically derived from analyses like Molecular Electrostatic Potential (MEP) maps and frontier orbital distributions, which identify potential sites for electrophilic and nucleophilic attack. Without specific DFT calculations for this molecule, detailed predictions cannot be provided.

Elucidation of Coordination Mechanisms through Computational Models

No computational models elucidating the coordination mechanisms of this compound with metal ions were found. The presence of the pyridine (B92270) nitrogen and the cyano group nitrogen offers multiple potential coordination sites. Computational models are essential for understanding the conformational changes and binding preferences of such ligands, but this research has not been published for the specified compound.

Advanced Research Themes and Future Perspectives

Catalytic Applications

The pyridine (B92270) nitrogen atom and the potential for ligand synthesis through the functionalization of the bromomethyl groups suggest that 2,6-Bis(bromomethyl)-4-cyanopyridine could be a precursor to novel catalysts.

Ethylene (B1197577) Polymerization: While bis(imino)pyridine iron and cobalt complexes are well-known catalysts for ethylene polymerization, the direct application of this compound in this area is not yet established. mdpi.comresearchgate.net However, the core pyridine structure is a key component of these catalysts. The bromomethyl groups of this compound offer reactive sites for the synthesis of more complex ligand architectures. By reacting the bromomethyl groups with appropriate amine precursors, it is feasible to synthesize novel bis(imino)pyridine or other polydentate ligands. The electron-withdrawing nature of the cyano group at the 4-position could significantly influence the electronic properties of the resulting metal complexes, potentially modulating their catalytic activity, stability, and the properties of the resulting polyethylene (B3416737). mdpi.commdpi.com

Azide-Alkyne Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, widely used for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net While this compound itself is not a catalyst for this reaction, its derivatives have potential as ligands for copper catalysts. The pyridine nitrogen and potentially other donor atoms introduced through substitution of the bromo-groups can coordinate with copper(I), the active catalytic species. Research on functionalized N-heterocyclic carbene (NHC)-based polynuclear copper complexes has demonstrated high catalytic activity in CuAAC reactions. nih.gov The reactive bromomethyl groups of this compound could be utilized to synthesize novel ligands that stabilize the copper catalyst, potentially enhancing its efficiency and recyclability. The synthesis of such ligands could lead to catalysts with tailored steric and electronic properties for specific azide-alkyne cycloaddition applications.

Exploration in Molecular Logic and Photochemistry

The development of molecular logic gates, which perform logical operations at the molecular level, is a rapidly advancing field of nanotechnology. uoa.grnih.gov These systems often rely on molecules that can switch between different states in response to external stimuli, such as light or chemical inputs, resulting in a detectable change in a physical property, like fluorescence. gidatarim.edu.tr

While there is no specific research detailing the use of this compound in molecular logic gates, its structure contains elements that are conducive to such applications. The pyridine ring, combined with the electron-withdrawing cyano group, forms a core that can be incorporated into larger chromophoric or fluorophoric systems. The reactive bromomethyl groups provide convenient handles to attach different receptor units or photoactive moieties. For instance, these groups could be functionalized to create a ‘fluorophore–spacer–receptor’ system, a common design for molecular sensors and switches. uoa.gr The response of such a system to specific inputs (e.g., binding of a metal ion to the receptor) could modulate the photophysical properties of the cyanopyridine core, enabling the construction of molecular logic gates. Further research into the photophysical properties of derivatives of this compound is warranted to explore their potential in this area.

Development of Novel Probes for Specific Analytical and Biological Applications

Fluorescent probes are indispensable tools in analytical chemistry and biology for the detection and imaging of specific analytes and biological processes. Pyridine and cyanopyridine derivatives are frequently used as core structures in the design of such probes due to their favorable photophysical properties. nih.govresearchgate.net

The this compound scaffold is a promising platform for the development of novel probes. The cyanopyridine unit can serve as a fluorophore, and its emission properties can be tuned by substitution at the bromomethyl positions. For example, a near-infrared probe based on a cyanopyridine cyanine (B1664457) skeleton has been developed for the detection of bisulfite. nih.gov This demonstrates the utility of the cyanopyridine core in creating probes for biologically relevant species.

The two bromomethyl groups on the target compound offer a distinct advantage for creating probes with enhanced binding affinity or selectivity through the introduction of two receptor units. This could lead to the development of probes for the ratiometric or turn-on detection of metal ions, anions, or biologically important molecules. For instance, a pyridine-based fluorescence probe has been successfully used for the detection and removal of arsenate from water samples and for imaging within living cells. researchgate.net By functionalizing the bromomethyl groups with specific recognition elements, it is conceivable to design highly selective and sensitive probes based on this compound for a wide range of analytical and biological applications. The synthesis of water-soluble derivatives, for example by introducing tetraethylene glycol substituents via the bromomethyl groups, could also enable their use as fluorescence imaging agents in cellular environments. rsc.org

Emerging Areas in Pyridine Chemistry Leveraging Bromomethyl and Cyano Functionalities for Advanced Materials

The presence of two reactive bromomethyl groups and a cyano group on a rigid pyridine core makes this compound an excellent precursor for the synthesis of advanced materials with unique architectures and properties.

The high reactivity of the bromomethyl groups allows for their participation in a variety of nucleophilic substitution and coupling reactions. This has been exploited in the synthesis of macrocycles and other complex molecular architectures using 2,6-bis(bromomethyl)pyridine (B1268884) as a starting material. nih.gov The introduction of a cyano group at the 4-position of the pyridine ring in this compound adds another layer of functionality. The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of the resulting materials, such as their photoluminescence or charge transport characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.